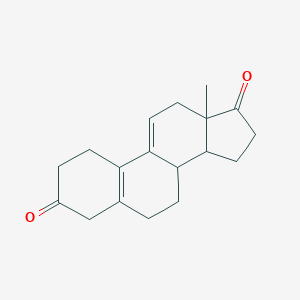

Estra-5(10),9(11)-diene-3,17-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Estra-5(10),9(11)-diene-3,17-dione is a synthetic steroidal compound that has garnered significant interest in various fields of scientific research

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Estra-5(10),9(11)-diene-3,17-dione typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the oxidation of suitable steroidal intermediates under controlled conditions. For example, the compound can be synthesized through the oxidation of 17β-hydroxy-17-methyl-estra-5(10),9(11)-dien-3-one using specific oxidizing agents .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to obtain the desired compound in its pure form .

化学反応の分析

Types of Reactions

Estra-5(10),9(11)-diene-3,17-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into more reduced steroidal forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized steroidal derivatives, while reduction can produce more reduced forms of the compound .

科学的研究の応用

Pharmaceutical Development

Estra-5(10),9(11)-diene-3,17-dione is primarily utilized in the synthesis of steroid-based drugs. Its structural framework allows for modifications that can lead to new medications targeting hormonal imbalances and various health conditions. Research indicates that it may serve as a precursor for compounds with anti-inflammatory and antiprogestational activities, making it valuable in hormone replacement therapies and cancer treatments .

Endocrine Research

This compound plays a crucial role in studies examining the effects of steroids on the endocrine system. Researchers utilize this compound to understand hormonal pathways and their implications for health. Its potential as a hormone analog is being explored to assess its impact on reproductive health and conditions such as endometriosis .

Biochemical Assays

In biochemical research, this compound serves as a standard for measuring steroid levels in biological samples. Its high purity (>95%) makes it suitable for accurate analyses in laboratories. The compound's role as a reference standard aids in the development of assays that monitor steroid hormones' concentrations, contributing to advancements in clinical diagnostics .

Cosmetic Formulations

The compound is also incorporated into cosmetic products due to its potential anti-aging properties. Its ability to reduce the appearance of wrinkles has led to its inclusion in skin care formulations aimed at improving skin texture and elasticity . Research into its efficacy in cosmetic applications continues to expand.

Material Science

Beyond biological applications, this compound is being explored in material science for developing polymeric materials. Its unique structure can enhance the properties of polymers used in various industrial applications, potentially leading to innovations in material design and functionality .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Synthesis of Steroidal Compounds : A study demonstrated the successful synthesis of 11β-(4-substituted phenyl) estradiol analogs using this compound as a starting material. The results indicated high relative binding affinity for estrogen receptors, showcasing its importance in developing new hormonal therapies .

- Anti-inflammatory Properties : Research has shown that this compound exhibits anti-inflammatory effects in animal models. This finding suggests potential therapeutic applications for inflammatory diseases .

- Hormone Receptor Interaction : Studies indicate that this compound may act as an antagonist for progesterone and glucocorticoid receptors, highlighting its relevance in exploring treatments for hormone-related disorders .

作用機序

The mechanism of action of Estra-5(10),9(11)-diene-3,17-dione involves its interaction with specific molecular targets in the body. It can bind to steroid receptors, modulating their activity and influencing various biological pathways. The compound’s effects are mediated through its ability to mimic or inhibit natural hormones, leading to changes in gene expression and cellular function .

類似化合物との比較

Similar Compounds

17α-Hydroxy Estra-5(10),9(11)-dien-3-one: A related compound with similar structural features.

Estrone acetate: Another steroidal compound with comparable properties.

Dihydroequilin: A similar compound used in hormone replacement therapy.

Uniqueness

Estra-5(10),9(11)-diene-3,17-dione is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and exhibit particular biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in scientific research .

生物活性

Estra-5(10),9(11)-diene-3,17-dione, commonly known as Boldione, is a steroid compound that has garnered attention for its diverse biological activities. This article delves into the compound's structural characteristics, biological effects, and potential therapeutic applications based on recent research findings.

Structural Characteristics

This compound is characterized by its unique diene configuration and keto groups at positions 3 and 17. Its molecular formula is C20H26O3 with a molecular weight of approximately 314.43 g/mol. The compound's structure is pivotal in determining its biological activity, particularly its interactions with various hormone receptors.

| Property | Value |

|---|---|

| Molecular Formula | C20H26O3 |

| Molecular Weight | 314.43 g/mol |

| Melting Point | 154°C - 158°C |

| Chemical Structure | Diene with keto groups |

Hormonal Interactions

This compound has been studied primarily for its role as an antagonist to several hormone receptors:

- Progesterone Receptor Antagonism : Research indicates that this compound can inhibit the action of progesterone by binding to its receptor, which may have implications in treating hormone-dependent conditions such as endometriosis and certain cancers .

- Glucocorticoid Receptor Antagonism : The compound has shown potential as an antagonist to glucocorticoid receptors, suggesting a role in modulating stress responses and inflammatory processes.

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits anti-inflammatory effects in animal models. The mechanisms through which it exerts these effects are still under investigation but are believed to involve modulation of inflammatory pathways via its receptor interactions .

Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

- Case Study on Anti-estrogenic Effects : In a study examining the compound's anti-estrogenic properties, it was found to inhibit the stimulation of alkaline phosphatase in Ishikawa cells (a human endometrial cell line) induced by estradiol, demonstrating its potential as an anti-estrogen agent .

- Synthesis and Evaluation : Research on the synthesis of steroidal analogs has shown that modifications to the structure can enhance binding affinity to estrogen receptors while maintaining or improving antagonistic activity .

Potential Therapeutic Applications

Given its hormonal activity and anti-inflammatory properties, this compound holds promise for various therapeutic applications:

- Hormone Replacement Therapy : Its ability to modulate hormonal pathways could be beneficial in hormone replacement therapies.

- Cancer Treatment : The antagonistic properties against progesterone and glucocorticoid receptors suggest potential applications in treating hormone-sensitive cancers.

- Anti-inflammatory Treatments : The compound's anti-inflammatory effects may position it as a candidate for developing new anti-inflammatory medications.

特性

CAS番号 |

2503-06-2 |

|---|---|

分子式 |

C18H22O2 |

分子量 |

270.4 g/mol |

IUPAC名 |

(8S,13S,14S)-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8,15-16H,2-7,9-10H2,1H3/t15-,16+,18+/m1/s1 |

InChIキー |

REHQUZZHQLORLC-RYRKJORJSA-N |

SMILES |

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |

異性体SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(=O)C4 |

正規SMILES |

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC(=O)C4 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(8S,13S,14S)-13-Methyl-1,4,6,7,8,12,13,14,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,17-dione |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。